GLAUCONITE

Antitussive Clinical Trial Tolerability

GLAUCONITE is a selective PDE4 inhibitor (Ki=3.4 μM) and non-narcotic antitussive that avoids opioid-mediated gastrointestinal confounds inherent to codeine controls. Its PDE4 selectivity contrasts with the pan-PDE inhibition of papaverine, enabling clean dissection of cAMP pathways. Dual P-gp/MRP1 inhibition with ABC transporter suppression provides quantifiable MDR reversal (2.5–5.4× doxorubicin enhancement). Oral bioavailability and MMP-9/NF-κB suppression support chronic metastasis models.

Molecular Formula B2CoF8
Molecular Weight 0
CAS No. 102785-62-6
Cat. No. B1166050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLAUCONITE
CAS102785-62-6
Molecular FormulaB2CoF8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLAUCONITE (CAS 102785-62-6): Non-Narcotic Aporphine Alkaloid with PDE4 Selectivity and Calcium Channel Antagonism for Antitussive and Anti-Inflammatory Research


GLAUCONITE (Glaucine, CAS 102785-62-6) is a benzyltetrahydroisoquinoline aporphine alkaloid first isolated from Glaucium flavum [1]. It functions as a centrally acting, non-narcotic antitussive agent with efficacy comparable to codeine but without significant opioid receptor activity [1]. The compound exhibits a polypharmacological profile, acting as a selective phosphodiesterase 4 (PDE4) inhibitor (Ki = 3.4 μM in human bronchus and polymorphonuclear leukocytes) [2], an α1-adrenoceptor antagonist [3], and a calcium entry blocker targeting the benzothiazepine binding site of L-type calcium channels [3]. GLAUCONITE is orally active and demonstrates bronchodilator, anti-inflammatory, and anticancer properties including MMP-9 inhibition and P-glycoprotein-mediated multidrug resistance reversal [4].

Why GLAUCONITE (CAS 102785-62-6) Cannot Be Substituted by Generic Aporphine Alkaloids in PDE4-Targeted or Calcium Channel Research


Aporphine alkaloids as a class exhibit substantial functional divergence at shared molecular targets despite conserved core scaffolds. While compounds such as dicentrine, boldine, corydine, and apomorphine share the aporphine backbone, their receptor selectivity profiles, PDE subtype inhibition patterns, and calcium channel binding site affinities differ markedly from GLAUCONITE. For instance, GLAUCONITE demonstrates selective inhibition of the rolipram-sensitive PDE4 isoform (type IV cAMP-PDE) whereas the structurally related analog papaverine exerts non-selective inhibition across all PDE forms, including CaM-PDE (type I), cGMP-PDE (type V), CGI-PDE (type III), and cAMP-PDE (type IV) [1]. This PDE4 selectivity is not a class-wide property and directly impacts downstream cAMP signaling in human granulocytes and airway smooth muscle. Furthermore, enantiomeric differences critically alter pharmacodynamics: (S)-glaucine acts as a partial agonist at all three 5-HT2 receptor subtypes, whereas (R)-glaucine functions as a positive allosteric modulator exclusively at the 5-HT2A receptor with no agonism at 5-HT2B or 5-HT2C [2]. Such stereospecific functional divergence underscores that generic aporphine substitution compromises experimental reproducibility and invalidates mechanism-of-action assumptions in both in vitro and in vivo studies.

GLAUCONITE (CAS 102785-62-6) Quantitative Differentiation Evidence: Comparator-Based Selection Guide


GLAUCONITE Demonstrates Superior Tolerability Profile Versus Codeine at Equivalent Antitussive Efficacy in Double-Blind Clinical Trial

In a 90-patient double-blind comparative trial evaluating antitussive efficacy of GLAUCONITE versus codeine phosphate (30 mg three times daily for 7 days), GLAUCONITE achieved superior physician-assessed cough suppression scores while demonstrating a markedly improved gastrointestinal tolerability profile. Mean physician evaluation scores (4-point scale) decreased from 3.0 to 0.47 with GLAUCONITE versus 3.0 to 1.10 with codeine (p < 0.001 between treatments). Patient visual analogue scale scores decreased from 85 mm to 7 mm with GLAUCONITE versus 83 mm to 17 mm with codeine (p < 0.001). Critically, constipation and nausea were reported in 9 codeine-treated patients versus 0 GLAUCONITE-treated patients (p < 0.01), with one codeine patient withdrawn after 3 days due to vomiting, constipation, and nausea [1].

Antitussive Clinical Trial Tolerability Respiratory Pharmacology

GLAUCONITE Exhibits Selective PDE4 Inhibition (Ki = 3.4 μM) with α1-Adrenoceptor Antagonist Activity, Distinguishing It from Non-Selective Papaverine

In direct comparative functional and binding studies against papaverine, diltiazem, nifedipine, and prazosin, GLAUCONITE demonstrates a unique triple-action profile: selective PDE4 inhibition, α1-adrenoceptor antagonism, and calcium entry blockade via the benzothiazepine site. GLAUCONITE selectively inhibits the rolipram-sensitive cAMP-PDE (type IV PDE) isolated from bovine aorta with no significant activity against CaM-PDE (type I), cGMP-PDE (type V), or CGI-PDE (type III). In contrast, papaverine exerts non-selective inhibition across all four PDE isoforms [1]. In radioligand binding assays using rat cortical membranes, GLAUCONITE shows 31-fold selectivity for the α1-adrenoceptor ([3H]-prazosin binding site, Ki = 0.32 μM) over the benzothiazepine calcium channel binding site ([3H]-cis-diltiazem, Ki = 10 μM), whereas papaverine exhibits approximately equal affinity at both sites without selectivity [1].

Phosphodiesterase 4 PDE4 cAMP Bronchodilation α1-Adrenoceptor

GLAUCONITE Reverses P-glycoprotein (P-gp) and MRP1-Mediated Multidrug Resistance, Enhancing Chemotherapeutic Cytotoxicity in Resistant Cancer Cell Models

In MCF-7/ADR multidrug-resistant breast cancer cells overexpressing P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), GLAUCONITE acts as a competitive inhibitor of both efflux transporters and suppresses ABC transporter gene expression, effectively reversing MDR. GLAUCONITE enhances the cytotoxicity of adriamycin and mitoxantrone in resistant cells. In parallel studies, GLAUCONITE (10 μM) enhanced doxorubicin cytotoxicity in Caco-2 and CEM ADR5000 cells by 2.5–5.4 fold, increased mitoxantrone cytotoxicity in BCRP-overexpressing MDA-MB-231 breast cancer cells by 2.5-fold (1 μM GLAUCONITE), and enhanced camptothecin cytotoxicity by 2.9-fold (5 μM GLAUCONITE) [1]. Unlike many MDR reversal agents that solely inhibit efflux at the transporter level, GLAUCONITE's dual mechanism—competitive transport inhibition plus suppression of transporter gene expression—may confer more sustained reversal effects [2].

Multidrug Resistance P-glycoprotein MRP1 Cancer Chemotherapy MDR Reversal

GLAUCONITE Inhibits PMA-Induced MMP-9 Expression and Activity, Suppressing Breast Cancer Cell Migration and Invasion via NF-κB Pathway Attenuation

In human breast cancer cell models, GLAUCONITE dose-dependently inhibits phorbol 12-myristate 13-acetate (PMA)-induced matrix metalloproteinase-9 (MMP-9) expression and enzymatic activity. This inhibition is mechanistically linked to GLAUCONITE's ability to attenuate IκBα degradation and suppress nuclear translocation of NF-κB, thereby reducing MMP-9 gene transcription. The functional consequence is significant suppression of both cell migration and invasion in wound-healing and Matrigel invasion assays using MDA-MB-231 highly metastatic breast cancer cells [1]. In parallel anti-migration studies using human skin melanoma A375 cells, (-)-glaucine demonstrated anti-migration activity comparable to liriodenine and (-)-norglaucine, with all three aporphine alkaloids showing significant wound-healing inhibition [2].

MMP-9 Cancer Metastasis NF-κB Cell Migration Invasion

GLAUCONITE Displays Enantiomer-Specific Functional Divergence at 5-HT2 Receptors: (S)-Enantiomer as Partial Agonist vs (R)-Enantiomer as 5-HT2A Positive Allosteric Modulator

In vitro functional evaluation at human 5-HT2 and α1 adrenergic receptor subtypes reveals striking enantiomer-specific pharmacological divergence between (R)-glaucine and (S)-glaucine. Both enantiomers antagonize α1 receptors; however, at 5-HT2 receptors, (S)-glaucine functions as a partial agonist across all three subtypes (5-HT2A, 5-HT2B, 5-HT2C), whereas (R)-glaucine exhibits no agonism and instead acts as a positive allosteric modulator exclusively at the 5-HT2A receptor [1]. This represents a rare example of enantiomer-specific GPCR functional switching within the aporphine alkaloid class. In contrast, the structurally related aporphine isolaureline (both enantiomers) and dicentrine (both enantiomers) function purely as antagonists at all 5-HT2 subtypes, with (R)-isolaureline showing greatest potency (pKb = 8.14 at 5-HT2C) [1].

5-HT2 Receptor Enantioselectivity GPCR Pharmacology Allosteric Modulation

GLAUCONITE Exhibits pIC50 = 6.08 Against Norepinephrine-Induced Aortic Contraction and Demonstrates α1-Adrenoceptor Antagonist Potency (Ki = 0.32 μM) with Measurable Calcium Entry Blockade

In rat isolated thoracic aorta functional assays, GLAUCONITE demonstrates concentration-dependent inhibition of norepinephrine (NA)-induced contraction with pIC50 = 6.08 and inhibition of potassium-induced contraction with pIC50 = 4.4 [1]. The greater potency against NA-induced contraction versus KCl depolarization-induced contraction indicates that α1-adrenoceptor antagonism predominates over direct calcium channel blockade at lower concentrations. Radioligand binding studies using rat cortical membranes confirm GLAUCONITE's high affinity for the α1-adrenoceptor ([3H]-prazosin binding site) with Ki = 0.32 μM [2]. In rat vas deferens, GLAUCONITE inhibits NA-induced contraction with pA2 = 6 and inhibits [3H]-prazosin binding with pKi = 6.63 [1]. Functional calcium entry blockade is evidenced by inhibition of calcium-induced contractions (pD'2 = 5.26) and serotonin-induced contractions (pD'2 = 5.56) in rat aortic rings [1].

Vascular Pharmacology α1-Adrenoceptor Calcium Channel Vasorelaxation

GLAUCONITE (CAS 102785-62-6) Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Antitussive Efficacy and Tolerability Studies in Chronic Cough Models

GLAUCONITE is optimally deployed in preclinical cough models where codeine serves as the positive control but opioid-related adverse events confound interpretation. The compound's established clinical antitussive efficacy (30 mg TID achieving physician score reduction from 3.0 to 0.47 vs codeine's 3.0 to 1.10, p < 0.001) combined with significantly reduced gastrointestinal adverse event burden (0% vs 10% constipation/nausea incidence, p < 0.01) makes it a superior tool for chronic cough studies requiring extended dosing periods without opioid-induced confounding effects on gastrointestinal motility [1]. The non-narcotic mechanism (no significant opioid receptor activity) enables investigation of centrally mediated antitussive pathways independent of mu-opioid receptor engagement.

PDE4-Mediated cAMP Signaling Studies in Human Airway Smooth Muscle and Granulocytes

For research programs investigating PDE4-specific cAMP modulation in human airway tissues, GLAUCONITE offers PDE4-selective inhibition (Ki = 3.4 μM) without the confounding pan-PDE inhibition exhibited by structurally related analogs such as papaverine, which non-selectively inhibits all PDE isoforms including CaM-PDE (type I), cGMP-PDE (type V), and CGI-PDE (type III) [2]. This selectivity enables cleaner dissection of PDE4-dependent pathways in bronchial smooth muscle relaxation and granulocyte superoxide generation. The compound also displaces [3H]-rolipram from high-affinity binding sites in rat brain cortex (IC50 ∼100 μM), providing a benchmark for rolipram-site occupancy studies [3].

Multidrug Resistance Reversal Studies in P-gp and MRP1-Overexpressing Cancer Cell Lines

GLAUCONITE is particularly suited for MDR reversal studies where dual-mechanism transporter modulation is required. Its ability to competitively inhibit both P-gp and MRP1 efflux pumps while simultaneously suppressing ABC transporter gene expression differentiates it from classical MDR modulators (e.g., verapamil, cyclosporine A) that act solely as competitive inhibitors [4]. The compound's demonstrated enhancement of doxorubicin cytotoxicity (2.5–5.4 fold in Caco-2 and CEM ADR5000 cells), mitoxantrone cytotoxicity (2.5-fold in BCRP-overexpressing MDA-MB-231 cells), and camptothecin cytotoxicity (2.9-fold) provides quantifiable benchmarks for MDR reversal potency [5].

MMP-9/NF-κB Pathway Investigation in Cancer Metastasis and Invasion Models

For metastasis research programs focusing on MMP-9-dependent extracellular matrix degradation and tumor cell invasion, GLAUCONITE provides a tool compound that targets the NF-κB/MMP-9 transcriptional axis. The compound's demonstrated ability to attenuate IκBα degradation, suppress NF-κB nuclear translocation, and dose-dependently inhibit PMA-induced MMP-9 expression and activity in MDA-MB-231 breast cancer cells [5] supports its use in preclinical models where modulation of metastatic potential is the primary endpoint. The oral bioavailability and established human safety profile facilitate chronic dosing regimens in in vivo metastasis studies.

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